molecular formula C5H7NO4 B1142518 Azetidine-2,4-dicarboxylic acid CAS No. 121050-03-1

Azetidine-2,4-dicarboxylic acid

Cat. No.: B1142518
CAS No.: 121050-03-1
M. Wt: 145.113
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidine-2,4-dicarboxylic acid is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.113. The purity is usually 95%.
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Mechanism of Action

Target of Action

(2R,4R)-Azetidine-2,4-dicarboxylic acid is a selective metabotropic glutamate receptor agonist . Metabotropic glutamate receptors are a type of glutamate receptor that are active through an indirect metabotropic process. They are known to be involved in a variety of physiological functions, including learning, memory, anxiety, and the perception of pain.

Mode of Action

As a metabotropic glutamate receptor agonist, (2R,4R)-Azetidine-2,4-dicarboxylic acid binds to these receptors and activates them . This activation can lead to a variety of cellular responses, including changes in ion channel activity, changes in cell morphology, and the activation of enzymatic pathways .

Biochemical Pathways

It is known that activation of metabotropic glutamate receptors can lead to the modulation of various downstream signaling pathways, including those involved in cell survival and apoptosis .

Pharmacokinetics

It is known that the compound’s bioavailability and distribution can be influenced by various factors, including its formulation, the route of administration, and the presence of other substances .

Result of Action

(2R,4R)-Azetidine-2,4-dicarboxylic acid has been shown to have neuroprotective effects. In a study on a rat model of epilepsy, treatment with (2R,4R)-Azetidine-2,4-dicarboxylic acid was found to reduce neuronal apoptosis induced by seizures . This suggests that the compound may have potential therapeutic applications in conditions characterized by neuronal damage or death.

Action Environment

The action of (2R,4R)-Azetidine-2,4-dicarboxylic acid can be influenced by various environmental factors. For example, the presence of other substances can affect the compound’s absorption, distribution, metabolism, and excretion . Additionally, factors such as pH and temperature can influence the stability and efficacy of the compound .

Biochemical Analysis

Biochemical Properties

Azetidine-2,4-dicarboxylic acid is known to interact with metabotropic glutamate receptors (mGluR 1 and mGluR 5) as an agonist . It is also reported to be a weak human mGlu z receptor agonist . The compound’s reactivity is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to reduce cell viability, increase the BAX/Bcl2 ratio, and cause cell death . It also triggers pro-inflammatory and pro-apoptotic responses in BV2 microglial cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to mimic the protein amino acid L-proline and readily misincorporate into proteins . This misincorporation can potentially cause protein misfolding and other detrimental effects to cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in the acute inflammation model, all the studied compounds had a maximum anti-inflammatory effect 24 hours after administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, at concentrations greater than 1000 µM, it significantly reduced cell viability .

Metabolic Pathways

This compound is involved in the metabolism of the human leukocyte elastase (HLE), a neutrophil serine protease that plays a key role in several inflammatory diseases .

Transport and Distribution

It is known that it can be hydrolyzed in the periplasm and the product of that reaction is transported into and further metabolized in the cytoplasm .

Subcellular Localization

It is known that it can be hydrolyzed in the periplasm and the product of that reaction is transported into and further metabolized in the cytoplasm .

Properties

IUPAC Name

(2R,4R)-azetidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVIGOFRIJJUAW-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N[C@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925846
Record name Azetidine-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127310-57-0
Record name Azetidine-2,4-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetidine-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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